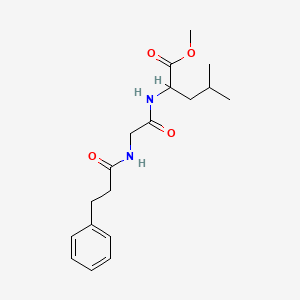

methyl N-(3-phenylpropanoyl)glycylleucinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo es un compuesto orgánico sintético que pertenece a la clase de los péptidos. Se caracteriza por la presencia de un grupo fenilpropanil unido a una unidad de glicil-leucinato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo normalmente implica la amidación del ácido 3-fenilpropanoico con glicil-leucina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción suele realizarse en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto resultante se purifica entonces mediante técnicas como la cromatografía en columna .

Métodos de producción industrial

La producción industrial del N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo puede implicar rutas sintéticas similares, pero a mayor escala. El uso de sintetizadores de péptidos automatizados y métodos de purificación de alto rendimiento puede mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis de las reacciones químicas

Tipos de reacciones

El N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo fenilpropanil puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del grupo carbonilo en la unidad fenilpropanil puede producir derivados alcohólicos.

Sustitución: El grupo amino en la unidad de glicil-leucinato puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Productos principales

Oxidación: Ácidos carboxílicos.

Reducción: Derivados alcohólicos.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(3-phenylpropanoyl)glycylleucinate can undergo various chemical reactions, including:

Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group in the phenylpropanoyl moiety can yield alcohol derivatives.

Substitution: The amino group in the glycylleucinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

El N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas más complejos.

Biología: Sirve como compuesto modelo para estudiar las interacciones de los péptidos y las reacciones enzimáticas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo implica su interacción con objetivos moleculares específicos, como las enzimas y los receptores. El grupo fenilpropanil puede interactuar con los bolsillos hidrofóbicos de las proteínas, mientras que la unidad de glicil-leucinato puede formar enlaces de hidrógeno e interacciones electrostáticas. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

N-(3-Fenilpropanil)glicina: Estructura similar pero carece de la unidad de leucinato.

N-metil-N-(carboximetil)-N-(3-fenilpropanil)glicil-D-histidinato: Contiene una unidad de histidinato en lugar de leucinato.

N-metil-N-(3-fenilpropanil)glicina: Similar, pero con un grupo metilo en el átomo de nitrógeno.

Singularidad

El N-metil-N-(3-fenilpropanil)glicil-leucinato de metilo es único debido a la presencia de las unidades fenilpropanil y glicil-leucinato, que confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con una amplia gama de objetivos moleculares lo convierte en un compuesto versátil para diversas aplicaciones .

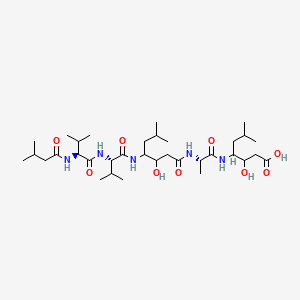

Propiedades

Fórmula molecular |

C18H26N2O4 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

methyl 4-methyl-2-[[2-(3-phenylpropanoylamino)acetyl]amino]pentanoate |

InChI |

InChI=1S/C18H26N2O4/c1-13(2)11-15(18(23)24-3)20-17(22)12-19-16(21)10-9-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |

Clave InChI |

HTZHHNGJLNGKFG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)